6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid
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Overview
Description
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid is a heterocyclic compound that features a triazole ring fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: Can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Acylation: Common reagents include carboxylic acid anhydrides and chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions include various acylated derivatives and oxidized or reduced forms of the compound, depending on the specific reaction conditions .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride
- 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- 3-(2-Pyrazinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
Uniqueness
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)6-3-1-2-4-11-5-9-10-7(6)11/h5-6H,1-4H2,(H,12,13) |
InChI Key |
UQRXZJMFQURUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=NN=C2C(C1)C(=O)O |
Origin of Product |
United States |
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